![molecular formula C15H21N3O2 B10975342 2-[(Azepan-1-ylacetyl)amino]benzamide](/img/structure/B10975342.png)
2-[(Azepan-1-ylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a benzamide moiety through an acetyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE can be achieved through several synthetic routes. One common method involves the acylation of 1-azepanyl amine with 2-acetylaminobenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(1-Piperidinyl)acetyl]amino}benzamide: Similar structure with a piperidine ring instead of an azepane ring.
2-{[2-(1-Morpholinyl)acetyl]amino}benzamide: Contains a morpholine ring in place of the azepane ring.
2-{[2-(1-Pyrrolidinyl)acetyl]amino}benzamide: Features a pyrrolidine ring instead of the azepane ring.
Uniqueness
2-{[2-(1-AZEPANYL)ACETYL]AMINO}BENZAMIDE is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-[[2-(azepan-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)12-7-3-4-8-13(12)17-14(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H2,16,20)(H,17,19) |
InChI Key |
ZXRWAVBRLWYPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC=C2C(=O)N |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B10975260.png)
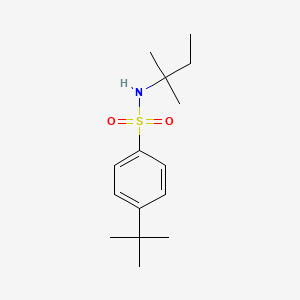
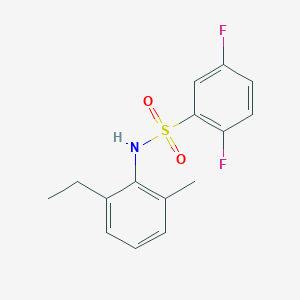
![3-methyl-2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B10975271.png)
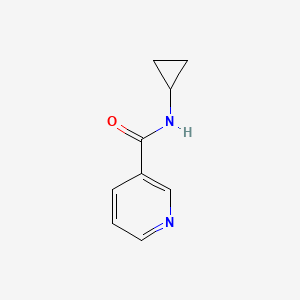

![1-[(4-butylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10975307.png)
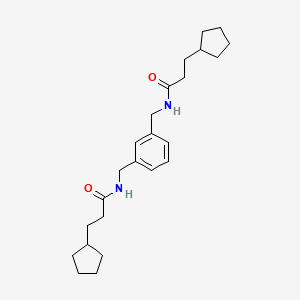
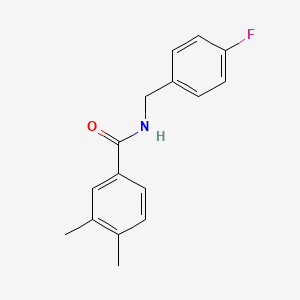
![2,2-diphenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10975318.png)
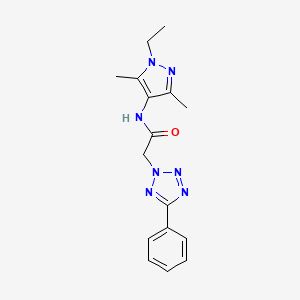

![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10975334.png)
![3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975348.png)
